molecular formula C9H15ClN2O2 B2490393 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 86273-53-2

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B2490393
CAS No.: 86273-53-2
M. Wt: 218.68
InChI Key: ITZRWOYPNCNMRH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRWOYPNCNMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Bond Formation

The most straightforward method involves reacting 3-(2-oxopyrrolidin-1-yl)propylamine with chloroacetyl chloride in the presence of a base. This one-step procedure leverages nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Procedure:

  • Reactants:
    • 3-(2-Oxopyrrolidin-1-yl)propylamine (1.0 equiv)
    • Chloroacetyl chloride (1.1 equiv)
    • Potassium carbonate (K₂CO₃, 1.5 equiv) as a base
    • Tetrahydrofuran (THF) as solvent
  • Conditions:

    • Reaction conducted at 0–5°C initially, followed by stirring at room temperature for 4–6 hours.
    • Work-up includes solvent evaporation, dissolution in ethyl acetate, and washing with water to remove excess reagents.
  • Yield:

    • 68–72% after purification via column chromatography (hexane/ethyl acetate, 10:2).

Analytical Validation:

  • ¹H NMR (DMSO-d₆): δ 4.08 (s, 2H, ClCH₂CO), 3.35–3.42 (m, 2H, NHCH₂), 2.80–2.88 (t, 2H, pyrrolidinyl N-CH₂), 2.25–2.35 (m, 4H, pyrrolidinyl CH₂), 1.70–1.80 (quintet, 2H, CH₂CH₂CH₂).
  • IR (cm⁻¹): 1656 (C=O amide), 1540 (N–H bend), 1276 (C–N stretch).

Acid-Catalyzed Condensation

Sulfuric Acid-Mediated Synthesis

This method employs concentrated sulfuric acid as a catalyst, facilitating the reaction between 3-(2-oxopyrrolidin-1-yl)propylamine and chloroacetic acid derivatives.

Procedure:

  • Reactants:
    • 3-(2-Oxopyrrolidin-1-yl)propylamine (1.0 equiv)
    • Chloroacetic anhydride (1.2 equiv)
    • Concentrated H₂SO₄ (catalytic)
    • Glacial acetic acid as solvent
  • Conditions:

    • Cooling to 10–15°C during reagent addition to control exothermicity.
    • Gradual warming to room temperature and stirring overnight.
  • Yield:

    • 33.8–40% after extraction with ethyl acetate and neutralization with KOH.

Challenges:

  • Lower yields due to competitive hydrolysis of chloroacetyl species in acidic media.
  • Requires careful pH adjustment during work-up to prevent decomposition.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

A patent-derived approach (US5225442A) outlines the use of solid-phase synthesis to improve purity and scalability.

Procedure:

  • Immobilization:
    • 3-(2-Oxopyrrolidin-1-yl)propylamine is anchored to a Wang resin via its amine group.
  • Acylation:

    • Chloroacetyl chloride (1.5 equiv) is introduced in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base.
    • Agitation for 12 hours ensures complete reaction.
  • Cleavage:

    • The product is released from the resin using trifluoroacetic acid (TFA)/DCM (1:1).

Yield:

  • 85–90% with >95% purity (HPLC).

Advantages:

  • Minimizes purification steps due to resin-bound byproducts.
  • Ideal for large-scale production.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Nucleophilic Acylation THF, K₂CO₃, RT 72% 90–95% High
Acid-Catalyzed H₂SO₄, AcOH, 0°C→RT 40% 80–85% Moderate
Solid-Phase Synthesis DCM, DIPEA, Resin 90% >95% High

Key Observations:

  • Nucleophilic acylation offers balanced yield and simplicity but requires chromatographic purification.
  • Solid-phase synthesis excels in purity and scalability but demands specialized equipment.
  • Acid-catalyzed routes are less efficient but useful for small-scale exploratory syntheses.

Mechanistic Insights and Side Reactions

Competing Hydrolysis

Chloroacetyl chloride is prone to hydrolysis in aqueous or acidic conditions, forming chloroacetic acid. Base additives (e.g., K₂CO₃) mitigate this by scavenging HCl, shifting equilibrium toward amide formation.

Pyrrolidinyl Stability

The 2-oxopyrrolidinyl group remains intact under mild conditions (pH 4–9, <60°C). However, prolonged heating in strong acids or bases may induce ring-opening, necessitating controlled reaction durations.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements propose using microreactors to enhance heat transfer and mixing efficiency. A 2023 study demonstrated a 20% yield increase compared to batch methods, attributed to precise temperature control.

Green Chemistry Alternatives

  • Solvent Replacement: Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalytic Systems: Enzymatic catalysts (e.g., lipases) enable room-temperature reactions with 65–70% yield, though costs remain prohibitive for large-scale use.

Chemical Reactions Analysis

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound exhibits promising therapeutic properties. Research indicates that it can interact with specific proteins and enzymes, potentially altering their activity and influencing metabolic pathways. This makes it a candidate for drug development targeting various diseases, including neurological disorders and cancer .

Case Study: Enzyme Inhibition
A study focused on the inhibition of certain enzymes by this compound demonstrated significant effects on enzyme kinetics. The compound was shown to bind effectively to the active sites of target enzymes, leading to altered metabolic processes. This suggests its potential as a lead compound for developing enzyme inhibitors.

Biological Research

Binding Studies
Research has been conducted to explore the binding affinity of this compound with various biological macromolecules. The compound's ability to form hydrogen bonds enhances its interaction with proteins, which is crucial for understanding its biological activity and mechanisms of action .

Applications in Drug Design
Due to its structural features, the compound serves as a scaffold in drug design. Its modifications can lead to derivatives with enhanced efficacy and selectivity for specific biological targets. This aspect is particularly relevant in the development of new therapeutic agents aimed at complex diseases .

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
  • CAS Number : 86273-53-2
  • Molecular Formula : C₉H₁₄ClN₂O₂
  • Molecular Weight : 218.68 g/mol .

Structural Features :
The compound consists of a pyrrolidone (2-oxopyrrolidin-1-yl) group connected via a three-carbon propyl chain to an acetamide moiety, with a chlorine atom at the α-position of the acetamide (Figure 1). This structure facilitates hydrogen bonding and interactions with biological targets, such as enzymes and cellular membranes .

Structural and Functional Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Use Source
This compound C₉H₁₄ClN₂O₂ Chloroacetamide, pyrrolidone 218.68 Biochemical research
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CID 129397) C₉H₁₅N₂O₂ Acetamide, pyrrolidone (no chlorine) 183.23 Chemical synthesis
Alachlor C₁₄H₂₀ClNO₂ Chloroacetamide, 2,6-diethylphenyl 269.77 Herbicide (agricultural)
AMR 3-164 (Anti-cancer derivative) C₂₅H₃₄IN₃O₄ Chloroacetamide, dioxopiperidinyl, phthalimide 567.16 Anti-cancer research (covalent ligands)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorophthalimide, phenyl 257.67 Polymer synthesis (monomer precursor)
2-(2-Oxopyrrolidin-1-yl)acetamide C₆H₁₀N₂O₂ Acetamide, pyrrolidone (no propyl chain) 142.16 Laboratory chemical manufacturing

Key Differences and Research Findings

Chlorinated vs. Non-Chlorinated Analogues
  • This compound vs. This modification may explain its utility in enzyme inhibition studies compared to the non-chlorinated analogue, which lacks this reactive site .
Pyrrolidone-Containing Compounds
  • Comparison with 2-(2-Oxopyrrolidin-1-yl)acetamide :
    The propyl linker in the main compound extends its spatial flexibility, enabling interactions with deeper binding pockets in proteins. In contrast, the shorter structure of 2-(2-oxopyrrolidin-1-yl)acetamide limits its reach but simplifies synthesis .
Agricultural Chloroacetamides (e.g., Alachlor)
  • Structural Divergence : Agricultural derivatives like alachlor feature aromatic rings (e.g., 2,6-diethylphenyl) instead of pyrrolidone. This aromaticity enhances soil persistence and herbicidal activity by targeting plant-specific enzymes .
  • Safety Profile: Unlike the main compound, alachlor is classified as a probable human carcinogen, highlighting how structural differences impact toxicity .
Anti-Cancer Derivatives (e.g., AMR 3-164)
  • Complexity and Targeting : AMR 3-164 incorporates a phthalimide and dioxopiperidinyl group, enabling dual mechanisms—covalent binding to targets and proteasomal inhibition. This contrasts with the simpler structure of the main compound, which lacks these multifunctional moieties .
Polymer Precursors (e.g., 3-Chloro-N-phenyl-phthalimide)
  • Role of Chlorine : In 3-chloro-N-phenyl-phthalimide, the chlorine atom facilitates nucleophilic substitution reactions during polymer synthesis, whereas in the main compound, chlorine may mediate biochemical interactions .

Biological Activity

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, with the CAS number 86273-53-2, is a compound belonging to the pyrrolidone family. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Molecular Formula: C9_9H15_{15}ClN2_2O2_2
Molecular Weight: 218.68 g/mol
IUPAC Name: this compound

The compound features a chloroacetamide group and a pyrrolidinone structure, which contributes to its biological reactivity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with 3-(2-oxopyrrolidin-1-yl)propylamine. The process is performed in organic solvents like dichloromethane or ethanol, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. It affects cellular membranes' structure and dynamics, influencing gene expression and cellular pathways. The presence of the chlorinated acetamide moiety enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its mechanism involves binding to active sites on enzymes, thereby preventing substrate access and inhibiting catalytic activity. This property is particularly useful in studying metabolic pathways and drug design.

Protein Interactions

The compound is also utilized in studies focusing on protein-protein interactions. By modifying the interaction dynamics of proteins, it aids in understanding cellular signaling pathways and the development of therapeutic agents targeting specific diseases.

Anticancer Research

In a recent study, this compound was evaluated for its anticancer properties. The compound demonstrated significant inhibition of cancer cell proliferation in vitro. The study highlighted its potential as a lead compound for developing novel anticancer drugs targeting specific tumor markers .

Neuropharmacology

Another study investigated the neuropharmacological effects of this compound, revealing its potential as a modulator of neurotransmitter systems. The findings suggest that it may have applications in treating neurological disorders by influencing synaptic transmission pathways .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamideStructureAntitumor activity
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)butyl]acetamideStructureAntimicrobial properties
2-chloro-N-[3-(2-oxopyrrolidin-1-ylethyl]acetamideStructureEnzyme inhibition

These compounds share structural similarities but exhibit distinct biological activities due to variations in their side chains and functional groups.

Q & A

How can researchers optimize the synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide to improve yield and purity?

Methodological Answer:
Optimization involves multi-step strategies:

  • Stepwise Acylation: React 3-(2-oxopyrrolidin-1-yl)propylamine with chloroacetyl chloride in dichloromethane (DCM) using a base like Na₂CO₃ to neutralize HCl byproducts .
  • Temperature Control: Maintain 0–5°C during exothermic reactions to minimize side products .
  • Purification: Use silica gel chromatography with gradients (e.g., 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate to enhance purity .
  • Yield Improvement: Iterative addition of reagents (e.g., doubling acyl chloride in two batches) can drive the reaction to completion .

What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify key signals, such as the acetamide carbonyl (δ ~169–170 ppm) and pyrrolidinone protons (δ 3.3–4.9 ppm) .
  • Mass Spectrometry (ESI/APCI+): Confirm molecular weight via peaks like [M+H]⁺ and [M+Na]⁺ .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
  • HPLC: Assess purity (>95%) using reverse-phase columns and UV detection .

What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Collect solid residues with sealed containers; avoid water flushing to prevent environmental contamination .
  • First Aid: For skin exposure, wash immediately with soap/water; for ingestion, rinse mouth and seek medical attention .

What reaction mechanisms are involved in the formation of this compound during synthesis?

Methodological Answer:

  • Nucleophilic Substitution: The amine group on 3-(2-oxopyrrolidin-1-yl)propylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride .
  • Base Role: Na₂CO₃ neutralizes HCl, shifting equilibrium toward product formation .
  • Side Reactions: Competing hydrolysis of chloroacetyl chloride to glycolic acid may occur if moisture is present, emphasizing the need for anhydrous conditions .

How can researchers evaluate the potential biological activity of this compound?

Methodological Answer:

  • In Vitro Assays: Test enzyme inhibition (e.g., proteases or kinases) using fluorogenic substrates .
  • Cell-Based Studies: Assess cytotoxicity in cancer lines (e.g., HeLa) via MTT assays .
  • Molecular Docking: Simulate interactions with target proteins (e.g., PARP or HDACs) to predict binding affinity .
  • ADME Profiling: Use Caco-2 cell monolayers to estimate intestinal absorption .

What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry (DFT): Calculate logP, pKa, and solubility using Gaussian or ORCA .
  • QSPR Models: Train neural networks on datasets to predict toxicity or biodegradability .
  • Molecular Dynamics (MD): Simulate lipid bilayer penetration to assess blood-brain barrier permeability .

What are the potential degradation products of this compound under various environmental conditions?

Methodological Answer:

  • Hydrolysis: In aqueous media, the chloroacetamide group may hydrolyze to form glycolic acid and pyrrolidinone derivatives .
  • Photolysis: UV exposure could cleave the C-Cl bond, yielding dechlorinated byproducts .
  • Stability Studies: Conduct accelerated degradation (40°C/75% RH) with HPLC-MS to track decomposition pathways .

What chromatographic methods are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Normal-Phase TLC: Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • Reverse-Phase HPLC: Employ C18 columns and isocratic elution (acetonitrile/water 60:40) for high-purity isolation .
  • Flash Chromatography: Optimize gradients (e.g., 5–20% MeOH in DCM) for scalable purification .

What in vitro models are appropriate for preliminary toxicity assessment?

Methodological Answer:

  • HepG2 Cells: Assess hepatotoxicity via ATP-based viability assays .
  • Ames Test: Use Salmonella typhimurium strains TA98/TA100 to screen for mutagenicity .
  • hERG Assay: Patch-clamp studies to evaluate cardiac ion channel inhibition .

How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace pyrrolidinone with piperidinone) and test bioactivity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., chloroacetamide) using 3D-QSAR .
  • In Vivo Validation: Test lead compounds in rodent models for efficacy in disease-relevant endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.